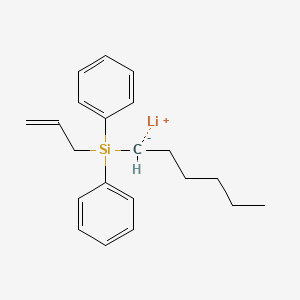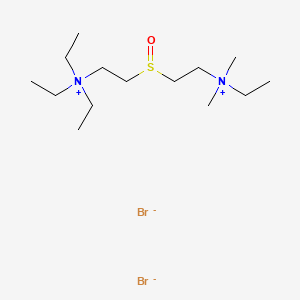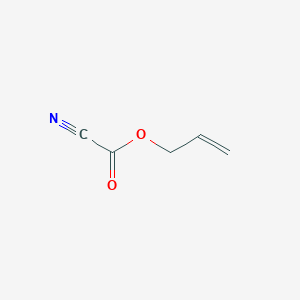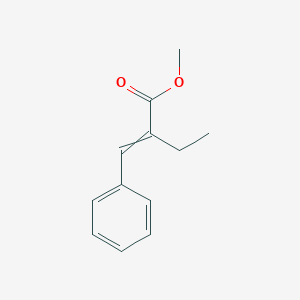
3-(3-Oxobutyl)cyclododecane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxobutyl)cyclododecane-1,2-dione is an organic compound with the molecular formula C16H26O3 It is a derivative of cyclododecane, featuring a 3-oxobutyl group attached to the cyclododecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)cyclododecane-1,2-dione typically involves the reaction of cyclododecanone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the alkylation of cyclododecanone with 3-bromobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxobutyl)cyclododecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecane derivatives.
Aplicaciones Científicas De Investigación
3-(3-Oxobutyl)cyclododecane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxobutyl)cyclododecane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity or chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanone: A simpler ketone derivative of cyclododecane.
3-(3-Oxobutyl)cyclohexanone: A similar compound with a cyclohexane ring instead of cyclododecane.
Cyclododecane-1,2-dione: A diketone derivative of cyclododecane.
Uniqueness
3-(3-Oxobutyl)cyclododecane-1,2-dione is unique due to its specific structure, which combines the stability of the cyclododecane ring with the reactivity of the 3-oxobutyl group. This combination allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
62788-37-8 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
3-(3-oxobutyl)cyclododecane-1,2-dione |
InChI |
InChI=1S/C16H26O3/c1-13(17)11-12-14-9-7-5-3-2-4-6-8-10-15(18)16(14)19/h14H,2-12H2,1H3 |
Clave InChI |
NKELVTUYQYXRAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCCCCCCCCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)



![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)




![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)

